molecular formula C11H19NO3 B11774568 (2R,4R)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate

(2R,4R)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate

Cat. No.: B11774568
M. Wt: 213.27 g/mol
InChI Key: HAYNQPVPECFGBT-RKDXNWHRSA-N
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Description

(2R,4R)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a formyl group, a methyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formyl chloride under controlled conditions.

    Substitution with Methyl and tert-Butyl Groups: The methyl and tert-butyl groups can be introduced through alkylation reactions, using reagents like methyl iodide and tert-butyl bromide, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,4R)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrolidine ring and its substituents can modulate the compound’s overall conformation and reactivity, affecting its biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-1-tert-Butyl-2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate: A similar compound with a hydroxyl group instead of a formyl group.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.

Uniqueness

(2R,4R)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its formyl group allows for versatile chemical transformations, while the tert-butyl ester provides steric protection and stability.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-formyl-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m1/s1

InChI Key

HAYNQPVPECFGBT-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C=O

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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